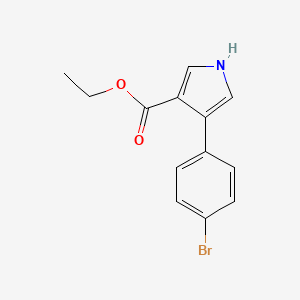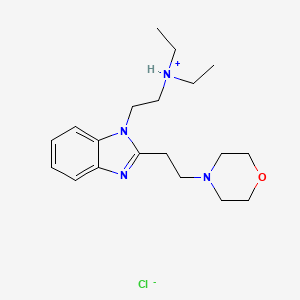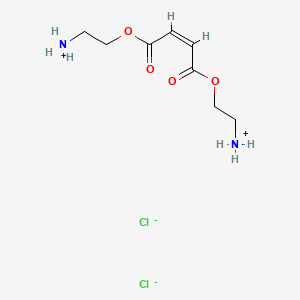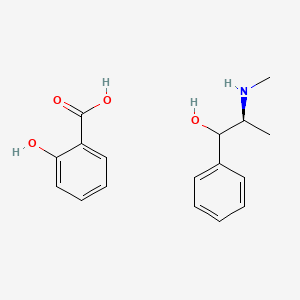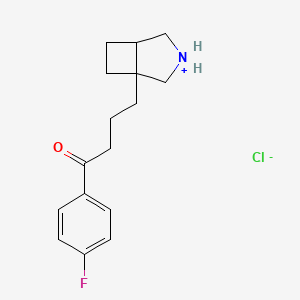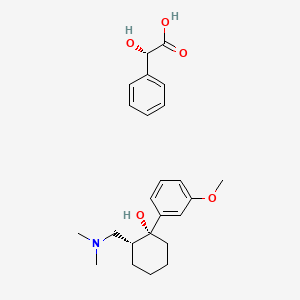
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the ethyl and phenyl groups through electrophilic aromatic substitution.
Attachment of the Morpholino Group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the propyl chain.
Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the morpholino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-3-ethyl-3-phenyl-2H-indol-2-one: Lacks the morpholino group.
1,3-Dihydro-3-ethyl-1-(3-(piperidino)propyl)-3-phenyl-2H-indol-2-one: Contains a piperidino group instead of a morpholino group.
1,3-Dihydro-3-ethyl-1-(3-(dimethylamino)propyl)-3-phenyl-2H-indol-2-one: Contains a dimethylamino group instead of a morpholino group.
Uniqueness
The presence of the morpholino group in 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds.
Properties
CAS No. |
37126-58-2 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-ethyl-1-(3-morpholin-4-ium-4-ylpropyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-2-23(19-9-4-3-5-10-19)20-11-6-7-12-21(20)25(22(23)26)14-8-13-24-15-17-27-18-16-24;/h3-7,9-12H,2,8,13-18H2,1H3;1H |
InChI Key |
QOLROUACXYEROT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
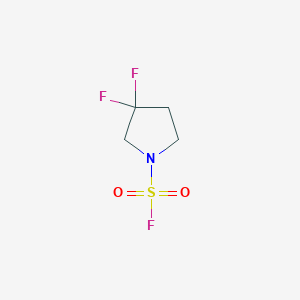
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)

![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

